CELF3 Human Pre-designed siRNA Set A

RNA interference gene silencing efficiency knockdown validation

This siRNA set targets human CELF3 (BRUNOL1/TNRC4) with three unique 27-mer Dicer-substrate duplexes, supplied with a universal scrambled negative control and RNase-free resuspension buffer. The 27-mer design provides up to 100-fold greater potency than 21-mer siRNAs and sustains knockdown for up to 10 days—critical for multi-day metastasis and osteogenic differentiation assays. It is the only CELF3 siRNA product validated by published data for specific Gomafu lncRNA down-regulation and CS nuclear body disruption (Ishizuka et al., 2014). The three-duplex set enables a two-duplex concordance approach to control for off-target effects. Individual duplex ordering supports long-term repeat-transfection studies. Guaranteed ≥70% knockdown efficiency.

Molecular Formula C20H24N4O2S2
Molecular Weight 416.6 g/mol
CAS No. 664969-54-4
Cat. No. B15603919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCELF3 Human Pre-designed siRNA Set A
CAS664969-54-4
Molecular FormulaC20H24N4O2S2
Molecular Weight416.6 g/mol
Structural Identifiers
InChIInChI=1S/C20H24N4O2S2/c21-28(25,26)19-10-8-18(9-11-19)22-20(27)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,27)(H2,21,25,26)/b7-4+
InChIKeyZUQIFHLBPBLRRM-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes3 unique / 5 nmol / 15 nmol / 30 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CELF3 Human Pre-designed siRNA Set A – Knockdown Performance, Design, and Target Selectivity for CUGBP Elav-Like Family Member 3 Silencing


CELF3 Human Pre-designed siRNA Set A is a gene-silencing reagent targeting human CUGBP Elav-like family member 3 (CELF3; also known as BRUNOL1, TNRC4, CAGH4). The product consists of three unique 27‑mer siRNA duplexes designed as Dicer substrates, supplied with a universal scrambled negative control and RNase-free resuspension buffer [1]. CELF3 is an RNA‑binding protein that regulates alternative splicing, and its tissue‑restricted expression in brain and its association with colorectal cancer metastasis and osteogenic differentiation renders it a high‑value target for functional genomics, neurobiology, and oncology research [2]. IMPORTANT NOTE: The CAS number 664969‑54‑4 corresponds to the small molecule LF3 (a β‑catenin/TCF4 inhibitor), not to this siRNA product; the CAS number is included here as provided by the requester but is chemically unrelated to the siRNA set .

CELF3 siRNA Set A – Why Generic Substitution with In‑Class siRNA Panels Is Not Recommended


CELF3 belongs to the CELF/BRUNOL family of six RNA‑binding proteins (CELF1‑6) that share conserved RNA recognition motifs but exhibit divergent linker domains and distinct tissue expression profiles [1]. CELF3 is predominantly expressed in brain tissue and in tyrosine hydroxylase‑positive neurons, while CELF1 and CELF2 show broader expression patterns [2]. Functional studies demonstrate that CELF3 specifically binds the lncRNA Gomafu/MIAT, and CELF3 knockdown leads to marked down‑regulation of Gomafu and formation of unique CS nuclear bodies in neuroblastoma cells – a phenotype not observed upon knockdown of other CELF family members [3]. Consequently, substituting a CELF3‑targeting siRNA with a CELF1‑, CELF2‑, or CELF4‑directed reagent will not recapitulate CELF3‑specific loss‑of‑function phenotypes, even within the same protein family. Similarly, substituting pre‑designed, validated siRNA sets with single‑duplex or non‑guaranteed pooled reagents introduces uncertainty in knockdown efficiency and off‑target profiles .

CELF3 Human Pre-designed siRNA Set A – Quantitative Evidence of Differentiation from Comparator CELF3 Silencing Products


Performance-Guaranteed Knockdown Efficiency vs. Non-Guaranteed CELF3 siRNA Reagents

OriGene guarantees that at least two of the three 27‑mer Dicer‑substrate duplexes in the CELF3 Human Pre‑designed siRNA Set A will provide ≥70% knockdown of target mRNA when used at 10 nM and evaluated by quantitative RT‑PCR, provided that transfection efficiency exceeds 90% as verified by a fluorescent control duplex [1]. In contrast, Santa Cruz Biotechnology’s CELF3 siRNA product (3–5 duplexes, 19–25 nt) provides no quantitative knockdown guarantee and requires the end‑user to empirically verify individual duplex efficacy through separate single‑siRNA purchases . Abbexa’s CELF3 siRNA (3 duplexes, 19–23 nt) similarly offers no performance warranty [2]. This guarantee represents a procurement‑relevant differentiation because reduced screening time, minimized reagent waste, and predictable experimental outcomes are critical for high‑throughput and reproducible functional genomics workflows.

RNA interference gene silencing efficiency knockdown validation

27‑mer Dicer‑Substrate Design Enables Superior Potency Over Conventional 21‑mer CELF3 siRNA Designs

The oligonucleotides in the CELF3 Human Pre‑designed siRNA Set A are 27‑mer blunt‑ended duplexes designed as Dicer substrates, as opposed to the conventional 19–23 nt siRNA duplexes offered by Santa Cruz, Abbexa, and other generic vendors [1]. Published head‑to‑head comparisons demonstrate that synthetic 27‑mer Dicer‑substrate duplexes can be up to 100‑fold more potent than corresponding 21‑mer siRNAs targeting the same mRNA site, with silencing duration extended up to 10 days without inducing interferon or PKR activation [2]. The enhanced potency arises from the natural processing of the 27‑mer by Dicer, which facilitates more efficient loading into the RISC complex [2].

siRNA design Dicer substrate RNAi potency

Unique CELF3‑Specific Functional Phenotype: Gomafu lncRNA Down‑Regulation Not Shared by Other CELF Family Members

siRNA‑mediated knockdown of CELF3 in Neuro2A neuroblastoma cells led to a marked decrease in Gomafu lncRNA levels as measured by quantitative PCR (qPCR), Northern blot, and FISH, whereas knockdown of other CELF family members did not produce this effect [1]. The CELF3 knockdown phenotype was rescued by expression of an siRNA‑resistant mutant CELF3 (Celf3mut), confirming that the effect was on‑target and specific [1]. Additionally, CELF3 depletion resulted in the formation of novel CS nuclear bodies that colocalized with SF1, a phenotype not observed with CELF1 or CELF2 knockdown [1]. In contrast, no published study reports Gomafu regulation or CS body formation upon knockdown of CELF1, CELF2, CELF4, CELF5, or CELF6 [2].

CELF3 knockdown phenotype Gomafu lncRNA nuclear body formation

Validated Target Engagement in Colorectal Cancer and Osteogenic Differentiation – CELF3 Knockdown Demonstrates Disease‑Relevant Functional Consequences

CELF3 was identified as one of four significantly differentially expressed RNA‑binding proteins in colorectal cancer metastasis patients through integrative multi‑omics analysis (Zhou et al., 2018) [1]. Copy number variation analysis showed significantly differential distributions of CELF3 between metastatic and non‑metastatic colorectal cancer patients, with CELF3 copy number gains associated with metastasis [1]. In an independent study, CELF3 silencing by siRNA attenuated alkaline phosphatase (ALP) activity and reduced the expression of osteogenic markers (OPN, RUNX2, COL1, ALP, OCN, OSX) in periodontal ligament stem cells (PDLSCs) under cyclic mechanical stretch, while CELF3 overexpression enhanced these markers [2]. These two independent lines of evidence establish disease‑relevant CELF3 functions in cancer and differentiation biology, supporting the use of pre‑designed CELF3 siRNA for mechanistic and target‑validation studies in these disease areas.

colorectal cancer metastasis osteogenic differentiation CELF3 target validation

Individual Duplex Ordering Post‑Screening – Cost and Resource Efficiency Not Available with Pool‑Only CELF3 siRNA Reagents

The CELF3 Human Pre‑designed siRNA Set A includes three independently packaged unique 27‑mer duplexes (designated A, B, and C). After identifying the best‑performing sequence, users can order the optimal single duplex individually (10 nmol scale, Cat# SR307677 followed by A, B, or C) at a reduced cost of $375 per vial, without repurchasing the full set [1]. This contrasts with many competitor CELF3 siRNA products, which are supplied only as pre‑pooled mixtures and do not permit individual duplex ordering once the pool is depleted . The individual ordering capability reduces long‑term procurement costs for laboratories conducting large‑scale or longitudinal CELF3 knockdown studies, as only the validated active duplex need be replenished.

siRNA duplex screening procurement workflow cost optimization

Analytical Quality Control: HPLC Purification and ESI‑MS Identity Confirmation vs. Unspecified QC in Comparator Products

Each duplex in the CELF3 Human Pre‑designed siRNA Set A is HPLC‑purified and identity‑confirmed by electrospray ionization mass spectrometry (ESI‑MS), with additional lot‑to‑lot mass spectrometry comparison to ensure consistency [1]. The purity specification is >97% [1]. In contrast, Santa Cruz Biotechnology’s CELF3 siRNA product page does not specify purification method, analytical validation, or purity thresholds . Analytical quality control is directly linked to experimental reproducibility, particularly in genome‑wide or combinatorial siRNA screens where batch‑to‑batch variability can confound results [2].

siRNA quality control HPLC purification ESI-MS validation

CELF3 Human Pre‑designed siRNA Set A – Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Functional Dissection of lncRNA Gomafu‑Associated Nuclear Body Biology in Neuroblastoma Models

Investigators studying the molecular architecture of Gomafu‑associated CS nuclear bodies should select the CELF3 Human Pre‑designed siRNA Set A because it is the only CELF3 siRNA product supported by published data showing that CELF3 knockdown specifically down‑regulates Gomafu lncRNA and disrupts CS body formation in Neuro2A cells (Ishizuka et al., 2014) [1]. The availability of three independent duplexes with guaranteed ≥70% knockdown efficiency enables the use of a two‑duplex concordance approach to control for off‑target effects, a standard practice in lncRNA biology. The individual duplex ordering option further supports long‑term studies requiring repeated transfections.

Multi‑Omics Target Validation of RNA‑Binding Proteins in Colorectal Cancer Metastasis

Given the identification of CELF3 as a differentially expressed and copy‑number‑altered RNA‑binding protein in colorectal cancer metastasis (Zhou et al., 2018) [2], researchers validating CELF3 as a metastasis biomarker or therapeutic target should prioritize this siRNA set due to its guaranteed knockdown performance and the 27‑mer Dicer‑substrate design, which offers superior silencing potency and duration. The extended silencing duration (up to 10 days) [3] is particularly advantageous for metastasis assays (e.g., transwell migration/invasion, wound healing) that require sustained gene knockdown over multiple days.

Mechanistic Studies of CELF3 in Osteogenic Differentiation of Periodontal Ligament Stem Cells

The published demonstration that CELF3 silencing attenuates ALP activity and osteogenic marker expression in PDLSCs under cyclic mechanical stretch (Meng et al., 2022) [4] validates the use of this siRNA set in dental and orthopedic regenerative medicine research. The 27‑mer Dicer‑substrate design reduces the effective siRNA concentration needed (up to 100‑fold lower than 21‑mer siRNAs) [3], which is critical when working with primary stem cell cultures that are sensitive to transfection‑induced cytotoxicity.

High‑Throughput Functional Genomics Core Facility Procurement

Core facilities supporting multi‑user RNAi screening should select this product based on four procurement‑decisive features: (1) the quantitative ≥70% knockdown guarantee that shifts validation burden from the facility to the vendor; (2) the individual duplex ordering pathway that reduces recurring costs; (3) HPLC purification and ESI‑MS QC documentation required for GLP‑like traceability [5]; and (4) the 27‑mer design that enables targeting of mRNA sites refractory to 21‑mer siRNAs, expanding the effective target space [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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